
1-(2-bromo-5-fluoro-3-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H5BrFIO It is a halogenated ketone, characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone typically involves halogenation reactions. One common method is the bromination of 1-(2-fluoro-5-iodophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which activate the aromatic ring towards nucleophilic attack.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the ethanone group to an alcohol.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(2-bromo-5-fluoro-3-iodophenyl)acetic acid.
Reduction: Formation of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. These interactions can modulate the activity of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluoro-5-iodophenyl)ethanone
- 2-Bromo-1-(2-fluoro-5-iodophenyl)ethanone
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone is unique due to the specific arrangement of halogen atoms on the phenyl ring. This unique halogenation pattern imparts distinct chemical properties, such as reactivity and binding affinity, which can be leveraged in various applications .
Propriétés
Formule moléculaire |
C8H5BrFIO |
|---|---|
Poids moléculaire |
342.93 g/mol |
Nom IUPAC |
1-(2-bromo-5-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |
Clé InChI |
IHNOYBAGKKCLET-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)F)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)


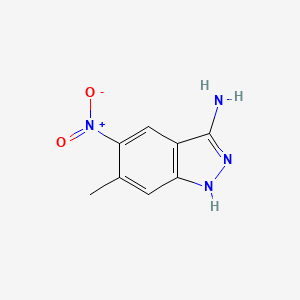

![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)
![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
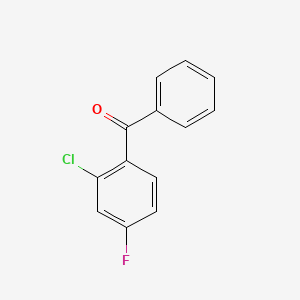
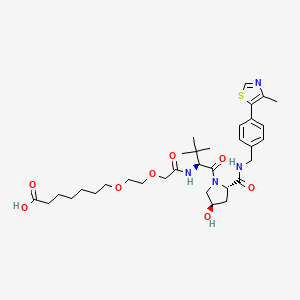
![N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine](/img/structure/B12847982.png)
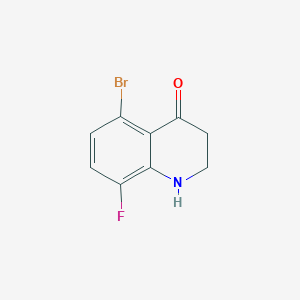
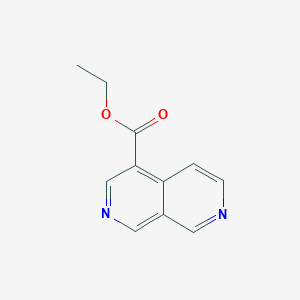
![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
